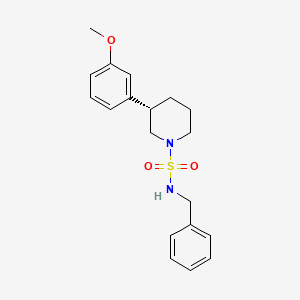![molecular formula C14H9N5O B5494366 7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5494366.png)
7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized by combining 2-aminopyridine, furfural, and triethyl orthoformate in the presence of a catalyst.
Mécanisme D'action
The mechanism of action of 7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine have been extensively studied. In vitro studies have shown that this compound exhibits potent antitumor, antifungal, and antibacterial activity. It has also been shown to have neuroprotective effects and may have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is its high yield of synthesis, which makes it a cost-effective compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is the development of novel therapeutic agents for the treatment of Alzheimer's disease. Another area of interest is the synthesis of new polymers and materials using this compound as a building block. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 2-aminopyridine, furfural, and triethyl orthoformate in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, cyclization, and dehydration. The yield of the reaction is typically high, and the product can be purified through recrystallization.
Applications De Recherche Scientifique
7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its antitumor, antifungal, and antibacterial properties. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
In addition to its medicinal properties, 7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential applications in materials science. It has been shown to have excellent thermal stability and can be used as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
7-(furan-2-yl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c1-2-12(20-9-1)11-5-8-16-14-17-13(18-19(11)14)10-3-6-15-7-4-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFATYPAHKRLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[7-(Furan-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine](/img/structure/B5494288.png)

![6-methoxy-3-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}quinolin-2(1H)-one](/img/structure/B5494302.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B5494308.png)
![methyl {[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5494312.png)
![N-(1,1-dimethyl-2-{methyl[(3-methylpyridin-4-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5494319.png)
![5-{[(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-N-methyl-2-furamide](/img/structure/B5494329.png)
![N-(2-ethoxyphenyl)-3-[(9aS)-hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl]-3-oxopropanamide](/img/structure/B5494342.png)
![5-fluoro-2-(1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B5494345.png)
![4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5494348.png)
![5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5494373.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494386.png)